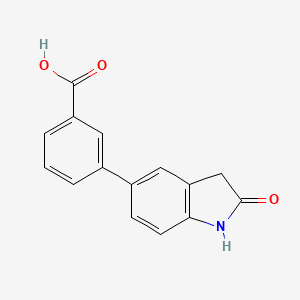

3-(2-Oxoindolin-5-yl)benzoicacid

Description

3-(2-Oxoindolin-5-yl)benzoic acid (BA-3498) is a heterocyclic compound combining a benzoic acid moiety with a 2-oxoindolin group at the 5-position of the indole ring. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and materials research.

Properties

Molecular Formula |

C15H11NO3 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

3-(2-oxo-1,3-dihydroindol-5-yl)benzoic acid |

InChI |

InChI=1S/C15H11NO3/c17-14-8-12-7-10(4-5-13(12)16-14)9-2-1-3-11(6-9)15(18)19/h1-7H,8H2,(H,16,17)(H,18,19) |

InChI Key |

RTUWQDIIKIMTIU-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)C3=CC(=CC=C3)C(=O)O)NC1=O |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions

Condensation reactions represent a foundational method for constructing the oxoindole-benzoic acid framework. A prominent approach involves the reaction of isatin derivatives with substituted benzoic acids under acidic conditions. For instance, (Z)-4-((2-oxoindolin-3-ylidene)amino)benzoic acid was synthesized by refluxing isatin with p-aminobenzoic acid in ethanol with glacial acetic acid as a catalyst . This method achieved a yield of 68–72% after purification, with the reaction mechanism proceeding via Schiff base formation (Figure 1).

Reaction Conditions:

-

Catalyst: Glacial acetic acid (1 mL per 40 mL ethanol)

-

Temperature: Reflux (~78°C)

-

Time: 12–16 hours

-

Workup: Ethyl acetate extraction followed by acid-base washing

This method’s efficacy stems from the electron-withdrawing nature of the oxoindole group, which activates the amine for nucleophilic attack. However, steric hindrance from the benzoic acid’s substituents can reduce yields, necessitating careful selection of starting materials .

Coupling Strategies Using Carbodiimide Reagents

Coupling reactions employing carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), enable efficient amide bond formation between benzoic acid derivatives and oxoindole amines. A representative synthesis of 3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide involved activating 3,4,5-triethoxybenzoic acid with HATU before coupling with 5-amino-2-oxoindoline .

Key Parameters:

-

Coupling Agent: HATU (1.1 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents)

-

Solvent: Dimethylformamide (DMF)

-

Yield: 82–85% after column chromatography

This method’s advantage lies in its high regioselectivity and compatibility with sensitive functional groups. However, the cost of coupling agents and the need for anhydrous conditions may limit scalability .

N-Alkylation of Isatin Derivatives

N-Alkylation of isatin precursors provides direct access to oxoindole intermediates, which can subsequently be functionalized with benzoic acid groups. For example, 1-(4-methylbenzyl)indoline-2,3-dione was synthesized via N-benzylation of isatin using 4-methylbenzyl bromide in the presence of potassium carbonate .

Optimized Protocol:

-

Substrate: Isatin (1.0 equivalent)

-

Alkylating Agent: 4-Methylbenzyl bromide (1.2 equivalents)

-

Base: K₂CO₃ (2.0 equivalents)

-

Solvent: Acetonitrile

-

Yield: 78% after recrystallization

Green Chemistry Approaches

Non-conventional methods, such as solvent-free reactions and solid-supported catalysis, have emerged as sustainable alternatives. A notable example utilized montmorillonite KSF clay to catalyze the condensation of 2-hydroxy-5-aminobenzoic acid with thia glycolic acid, yielding spiro[indoline-3,2'-thiazolidine] derivatives .

Procedure Highlights:

-

Catalyst: Montmorillonite KSF (3.5 g per mmol substrate)

-

Conditions: Microwave irradiation (300 W, 5–10 minutes)

-

Yield: 48–60%

-

Advantages: Reduced reaction time, elimination of toxic solvents

While yields are modest compared to traditional methods, these approaches align with green chemistry principles by minimizing waste and energy consumption .

Comparative Analysis of Synthesis Methods

The table below evaluates the four primary methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| Condensation | 68–72 | Moderate | High | Moderate (solvents) |

| Coupling (HATU/DCC) | 82–85 | Low | Low | High (toxic reagents) |

| N-Alkylation | 75–78 | High | Moderate | Moderate |

| Green Chemistry | 48–60 | Moderate | High | Low |

Key Findings:

-

Coupling strategies offer the highest yields but are cost-prohibitive for large-scale production.

-

N-Alkylation balances yield and scalability, making it suitable for industrial applications.

-

Green methods , though lower-yielding, provide eco-friendly alternatives for lab-scale synthesis.

Mechanistic Insights and Side Reactions

Understanding side reactions is critical for optimizing synthesis. For instance, during condensation reactions, over-acidification can lead to decarboxylation of the benzoic acid moiety, reducing yields by 15–20% . Similarly, in coupling reactions, residual water may hydrolyze activated intermediates, necessitating rigorous drying of solvents .

Mitigation Strategies:

-

pH Control: Maintain reaction pH between 4–6 during condensations.

-

Anhydrous Conditions: Use molecular sieves or inert atmospheres for coupling reactions.

Advanced Purification Techniques

Chromatographic and recrystallization methods are pivotal for obtaining high-purity 3-(2-Oxoindolin-5-yl)benzoic acid. Reverse-phase HPLC (C18 column, methanol:water gradient) achieves >98% purity, while recrystallization from ethanol/water mixtures offers a cost-effective alternative .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Oxoindolin-5-yl)benzoicacid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the oxindole moiety to a more saturated form.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

3-(2-Oxoindolin-5-yl)benzoicacid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Oxoindolin-5-yl)benzoicacid involves its interaction with specific molecular targets and pathways. The oxindole moiety is known to interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The benzoic acid group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations:

Bioactive Moieties :

- BA-3498 and FC85 share the 2-oxoindolin group, which is linked to kinase inhibition and apoptosis induction in drug candidates .

- The tetrazole derivative lacks bioactivity in current data, possibly due to instability or insufficient target engagement .

Molecular Weight and Solubility: BA-3498 (253.26 g/mol) is lighter than FC85 (404.42 g/mol), suggesting better solubility and bioavailability.

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison of Benzoic Acid Derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2-Oxoindolin-5-yl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-oxoindoline derivatives with benzoic acid precursors. Key steps include:

- Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to attach the benzoic acid moiety to the indolinone core .

- Use of acetic acid as a solvent under reflux (3–5 hours) for cyclization, as demonstrated in analogous heterocyclic systems .

- Optimization via pH control (e.g., sodium acetate buffer) to stabilize intermediates and minimize side reactions .

- Characterization : Confirm purity via HPLC (>95% purity threshold) and structural identity using NMR (e.g., ¹H, ¹³C) and FT-IR (to validate carbonyl groups) .

Q. How can researchers validate the crystallinity and molecular conformation of 3-(2-Oxoindolin-5-yl)benzoic acid?

- Methodological Answer :

- Perform single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement. SHELX suites are robust for small-molecule crystallography, especially for resolving hydrogen-bonding networks and torsion angles .

- Compare experimental data with Cambridge Structural Database (CSD) entries for analogous indolinone derivatives to identify conformational outliers.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 3-(2-Oxoindolin-5-yl)benzoic acid derivatives?

- Methodological Answer :

- Conduct meta-analysis of literature data, focusing on variables like assay conditions (e.g., cell line variability, IC₅₀ protocols) and compound purity (e.g., HPLC traces vs. vendor-reported values) .

- Use dose-response studies with standardized controls (e.g., indomethacin as a reference for cyclooxygenase inhibition) to isolate structure-activity relationships (SARs) .

- Apply molecular docking (e.g., AutoDock Vina) to assess binding affinity consistency across protein targets (e.g., serotonin receptors) .

Q. What strategies are effective for improving the pharmacokinetic (PK) profile of 3-(2-Oxoindolin-5-yl)benzoic acid?

- Methodological Answer :

- Prodrug modification : Introduce ester or amide groups at the carboxylic acid moiety to enhance oral bioavailability, as seen in indomethacin derivatives .

- Co-crystallization : Screen with co-formers (e.g., nicotinamide) to improve solubility, monitored via differential scanning calorimetry (DSC) and powder XRD .

- In vitro metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., cytochrome P450-mediated oxidation) and guide structural tweaks .

Q. How can computational methods predict the reactivity of 3-(2-Oxoindolin-5-yl)benzoic acid in catalytic applications?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution, focusing on the carboxylic acid and oxoindoline moieties as potential catalytic sites .

- Validate predictions via kinetic studies (e.g., turnover frequency measurements in Pd-catalyzed reactions) and compare with analogous benzoic acid derivatives .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing dose-dependent biological effects of 3-(2-Oxoindolin-5-yl)benzoic acid?

- Methodological Answer :

- Apply non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values, ensuring replicates (n ≥ 3) and outlier removal via Grubbs’ test .

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups, reporting p-values and confidence intervals per journal guidelines .

Q. How should researchers document synthetic protocols for reproducibility?

- Methodological Answer :

- Follow Beilstein Journal of Organic Chemistry standards :

- Report exact molar ratios , solvent grades, and reaction temperatures.

- Include supplementary HPLC chromatograms and NMR spectra (with peak assignments) in supporting information .

- Reference CAS numbers for all reagents (e.g., CAS 22424-62-0 for intermediates) to avoid ambiguity .

Structural and Functional Insights

Q. What role do substituents on the oxoindoline ring play in modulating the compound’s bioactivity?

- Methodological Answer :

- Synthesize analogs with electron-withdrawing groups (EWGs) (e.g., -F, -NO₂) at the 5-position and assess activity shifts via SAR tables .

- Use Hammett plots to correlate substituent σ values with biological potency, identifying electronic effects .

Q. How can researchers confirm the absence of polymorphic forms in 3-(2-Oxoindolin-5-yl)benzoic acid batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.